molecular formula C14H11ClO2 B1276096 3-(Benzyloxy)benzoyl chloride CAS No. 61535-46-4

3-(Benzyloxy)benzoyl chloride

Cat. No.: B1276096
CAS No.: 61535-46-4
M. Wt: 246.69 g/mol
InChI Key: HPVUGOBQRQUWMK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group attached to the benzoyl chloride moiety. This compound is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 3-(benzyloxy)benzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, resulting in the formation of the desired benzoyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus pentachloride or oxalyl chloride. These reagents can provide higher yields and faster reaction times compared to thionyl chloride. The reaction conditions are optimized to ensure complete conversion of the starting material to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(benzyloxy)benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols in the presence of a base such as pyridine to form esters.

    Water: Hydrolysis occurs readily in the presence of water or aqueous base.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    3-(Benzyloxy)benzoic Acid: Formed from hydrolysis.

Scientific Research Applications

3-(Benzyloxy)benzoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the modification of biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, resulting in the substitution of the chloride group. This reactivity is exploited in various synthetic transformations to introduce the benzoyl group into target molecules.

Comparison with Similar Compounds

    Benzoyl Chloride: Lacks the benzyloxy group and is more reactive due to the absence of electron-donating substituents.

    4-(Benzyloxy)benzoyl Chloride: Similar structure but with the benzyloxy group in the para position, leading to different reactivity and properties.

    3-(Methoxy)benzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness: 3-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of specific compounds that require the benzyloxy functionality.

Properties

IUPAC Name

3-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUGOBQRQUWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407350
Record name 3-(Benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61535-46-4
Record name 3-(Benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyloxybenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred mixture of 3-benzyloxybenzoic acid (22.0 g; 0.096 mol) and dry dimethylformamide (2 drops) in dry dichloromethane (100 cm3) was treated with oxalyl chloride (19 g; 0.15 mol) which was added in 4 approximately equal portions over ˜30 minutes. The mixture was stirred at room temperature until evolution of hydrogen chloride had ceased (˜6 hrs). The resulting colourless solution was evaporated in vacuo at 40° to constant weight to give a very pale tan oil that solidified rapidly to give the title compound as off-white needles.
Quantity
22 g
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reactant
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100 mL
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19 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-benzyloxybenzoic acid (22 g, 96 mmol) in toluene (200 ml) was added dropwise thionyl chloride (14.1 ml, 19 mmol). The reaction mixture was heated at 90° C. for 2 hours, cooled to ambient temperature and volatiles removed under reduced pressure to afford crude 3-benzyloxybenzoyl chloride (32 g, quant.). The crude 3-benzyloxybenzoyl chloride was dissolved in CH2Cl2 and added dropwise over 30 min., to a vigorously stirred solution of (R)-(-)-2-phenylglycinol (15.8 g, 115 mmol) and triethylamine (16 ml, 15 mmol) in CH2Cl2 (200 ml) cooled to 0° C. The reaction mixture was allowed to warm ambient temperature and stirred for overnight. Solvent was removed under reduced pressure and the residue partitioned between ethyl acetate (1 L) and water (1 L). The aqueous layer was separated, extracted with ethyl acetate (2×500ml) and the combined organic phase washed with 1N HCl (500 ml), aqueous 4% NaHCO3 solution (500 ml) and brine (500 ml), dried over MgSO4 and concentrated under reduced pressure to give 2-(3-benzyloxybenzamido)-2(R)-phenylethan-1-ol (29 g, 88%) as pale yellow solids.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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